2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are known for their significant biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 3,4-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
Uniqueness
2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit cyclooxygenase enzymes more effectively than some of its analogs makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[(3,4-dimethylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N2O2/c1-11-7-8-13(9-12(11)2)18-10-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-9,18H,10H2,1-2H3 |
InChI Key |
ARHKMRREYSAVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.